(S)-(-)-Tetrahydrofuran-2-carboxamide: Comprehensive Physical Properties and Synthetic Applications
(S)-(-)-Tetrahydrofuran-2-carboxamide: Comprehensive Physical Properties and Synthetic Applications
Executive Summary
(S)-(-)-Tetrahydrofuran-2-carboxamide is a highly valuable chiral building block widely utilized in pharmaceutical development, polymer chemistry, and asymmetric synthesis[1]. Featuring a saturated oxygen heterocycle and a primary amide, this compound serves as a critical intermediate for synthesizing enantiomerically pure therapeutics. This technical guide details its physicochemical profile, structural nuances, and provides a field-proven, self-validating protocol for its primary synthetic application: the dehydration to (S)-tetrahydrofuran-2-carbonitrile[2].
Physicochemical Properties Profile
The physical properties of (S)-(-)-Tetrahydrofuran-2-carboxamide dictate its handling, solubility, and reactivity. The presence of the primary amide group enables extensive intermolecular hydrogen bonding, which is responsible for its solid state at room temperature and its elevated boiling point.
| Property | Value | Experimental / Predictive Context |
| Chemical Name | (S)-(-)-Tetrahydrofuran-2-carboxamide | IUPAC standard nomenclature |
| CAS Number | 498573-81-2 | Unique registry identifier |
| Molecular Formula | C₅H₉NO₂ | - |
| Molecular Weight | 115.13 g/mol | - |
| Appearance | Solid | Due to amide H-bonding network[1] |
| Melting Point | 82 - 86 °C | Literature value |
| Boiling Point | 305.7 ± 31.0 °C | Predicted[3] |
| Density | 1.172 ± 0.06 g/cm³ | Predicted[3] |
| Optical Rotation [α]D20 | -75° ( c=1 in H2O ) | Levorotatory, measured in aqueous solution[4] |
| pKa | 15.50 ± 0.20 | Predicted (amide N-H deprotonation)[3] |
Quantitative data synthesized from [5] and primary chemical suppliers[3].
Structural and Mechanistic Insights
The stereocenter at the C2 position of the tetrahydrofuran ring is the defining feature of (S)-(-)-Tetrahydrofuran-2-carboxamide. The specific (S)-configuration is highly sensitive to reaction conditions; the alpha-proton is situated between the ring oxygen and the electron-withdrawing carbonyl group, making it somewhat acidic and susceptible to base-catalyzed enolization. Consequently, any downstream synthetic modifications must carefully control pH and temperature to prevent racemization.
Furthermore, the compound exhibits high aqueous solubility, as evidenced by its optical rotation being standardized in water ( c=1 in H2O )[4]. This solubility profile is driven by the dual hydrogen-bond donor capacity of the −NH2 group and the hydrogen-bond acceptor capacity of both the carbonyl oxygen and the ether oxygen in the ring.
Synthetic Utility: The Dehydration to Nitrile Pathway
In industrial and academic settings, (S)-(-)-Tetrahydrofuran-2-carboxamide is predominantly used as a precursor for (S)-tetrahydrofuran-2-carbonitrile (THFCN)[2]. This nitrile can subsequently be reacted with methylmagnesium chloride (a Grignard reagent) to yield (S)-1-(tetrahydrofuran-2-yl)ethanone, a structural motif found in various bioactive molecules[2][6].
Synthetic pathway of (S)-(-)-Tetrahydrofuran-2-carboxamide to (S)-1-(tetrahydrofuran-2-yl)ethanone.
Step-by-Step Protocol: Vilsmeier-Haack Mediated Dehydration
To convert the amide to the corresponding nitrile while preserving the delicate (S)-stereocenter, a highly controlled dehydration using Thionyl Chloride ( SOCl2 ) and N,N-Dimethylformamide (DMF) is employed[2]. This protocol is designed as a self-validating system.
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Step 1: Reagent Preparation. Dissolve 1.0 equivalent of (S)-(-)-Tetrahydrofuran-2-carboxamide in strictly anhydrous Dichloromethane (DCM).
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Causality: Water reacts exothermically with SOCl2 to form HCl and SO2 , which depletes the dehydrating agent and introduces uncontrolled acidity that could lead to ring-opening side reactions.
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Step 2: Catalyst Addition. Add 0.1 equivalents of anhydrous DMF to the solution and cool the mixture to 0-5 °C under an inert nitrogen atmosphere.
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Causality: DMF is not merely a solvent here; it reacts with SOCl2 to form a chloromethyleneiminium chloride (Vilsmeier reagent). This active intermediate drastically lowers the activation energy required for dehydration compared to using SOCl2 alone.
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Step 3: Controlled Dehydration. Slowly add 1.2 equivalents of SOCl2 dropwise, maintaining the internal temperature below 5 °C. Once addition is complete, allow the reaction to warm to room temperature.
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Causality: The formation of the intermediate and the subsequent elimination of SO2 and HCl are highly exothermic. Maintaining a low temperature prevents the C2 alpha-proton from undergoing acid-catalyzed enolization, thereby preserving the optical purity of the (S)-stereocenter.
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Step 4: In-Process Control (Self-Validation). Pull a 0.1 mL aliquot, remove the solvent under vacuum, and analyze via FT-IR.
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Self-Validation: The reaction is deemed complete when the broad primary amide N-H stretching bands (~3200-3400 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹) completely disappear, replaced by a sharp, distinct nitrile C≡N stretch at ~2250 cm⁻¹. This provides immediate, unambiguous proof of conversion.
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Step 5: Quenching and Workup. Cool the reaction back to 0 °C and quench slowly with saturated aqueous NaHCO3 until the aqueous layer reaches pH 7-8. Extract with DCM, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Causality: The mild base neutralizes the generated HCl and SO2 safely. Avoiding strong bases (like NaOH ) prevents the base-catalyzed hydrolysis of the newly formed nitrile back to a carboxylic acid or amide.
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Storage, Handling, and Safety
(S)-(-)-Tetrahydrofuran-2-carboxamide is classified under WGK 3 (Germany), indicating a significant hazard to water, and is categorized as a combustible solid[4].
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Storage: Store in a cool, dry, well-ventilated area. While some suppliers permit room temperature storage, maintaining the compound at 2-8 °C in a tightly sealed container is highly recommended to prevent ambient moisture absorption (hygroscopicity) and ensure long-term stability of the stereocenter[7].
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PPE: Handling requires standard laboratory PPE, including safety goggles, chemically resistant gloves, and a Type N95 (US) or equivalent particulate respirator to avoid inhalation of the solid dust[4].
References
-
National Center for Biotechnology Information. "Oxolane-2-carboxamide (CID 3544692)". PubChem. URL:[Link]
- Chai, H-w., et al. "Improved synthetical route of (S)-1-(tetrahydrofuran-2-yl)ethanone". Fine Chemical Intermediates, 45(1), 39-41 (2015).
Sources
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- 4. (S)-(-)-テトラヒドロフラン-2-カルボキサミド 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 6. (S)-(-)-TETRAHYDROFURAN-2-CARBOXYLIC ACID AMIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
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